molecular formula C5H5Br2N3 B2731620 3,5-Dibromo-2-hydrazinylpyridine CAS No. 1289024-95-8

3,5-Dibromo-2-hydrazinylpyridine

Cat. No. B2731620
CAS RN: 1289024-95-8
M. Wt: 266.924
InChI Key: SNLGJYTUIRNJDF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5Br2N3 . It has a molecular weight of 266.92 .


Synthesis Analysis

The synthesis of 3,5-Dibromo-2-hydrazinylpyridine involves the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-2-hydrazinylpyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The compounds were obtained by the reaction of 2-hydrazinylpyridine, 4-hydrazinylpyridine, or 2-hydrazinylpyrazine with appropriate aromatic or heteroaromatic aldehydes .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-hydrazinylpyridine has a density of 2.30±0.1 g/cm3 . The boiling point is predicted to be 242.6±50.0 °C .

Scientific Research Applications

Synthesis of Bioactive Compounds

3,5-Dibromo-2-hydrazinylpyridine is utilized in the synthesis of mono-arylpyridyl bromides, serving as key intermediates for generating bioactive compounds. An effective method involves the palladacycle catalyzed Suzuki reaction of 3,5-dibromopyridine with arylboronic acids, yielding high preferentiality and high yields of mono-arylation products (Zhang et al., 2007).

Crystallographic and Structural Studies

The compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, a derivative of 3,5-dibromo-2-hydrazinylpyridine, displays potential biological activity. Its polymorphic forms exhibit unique crystal structures and hydrogen bonding, contributing to diverse packing motifs in the crystalline state (Shishkina et al., 2020).

Reactivity and Chemical Transformations

Studies on the reactivity of halogen atoms in compounds like 3,5-dibromo-2,4-dihydroxypyridine have led to new synthetic routes for compounds such as 5-chloro-2,4-dihydroxypyridine, demonstrating the versatility of these molecules in chemical transformations (Hertog et al., 2010).

Development of Pyridylpiperazines

The regioselective synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines from tribromopyridine is achieved through a palladium-catalyzed cross-coupling reaction, highlighting the compound's role in creating structurally diverse molecules (Hikawa & Yokoyama, 2010).

Synthesis of Metal-Complexing Molecular Rods

3,5-Dibromo-2-hydrazinylpyridine derivatives are used in the efficient synthesis of metal-complexing molecular rods, such as 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds play a crucial role in the development of molecular electronic materials (Schwab et al., 2002).

Spin-Labelling in Biochemistry

Cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy, derived from 3,5-dibromo-2-hydrazinylpyridine, is used as a spin-labelling reagent. Its crystal and molecular structures offer insights for applications in biochemical research, especially in the study of dynamic molecular processes (Alcock et al., 1977).

Electrochemistry and Ligand Synthesis

3,5-Diferrocenylpyridine, synthesized from 3,5-dibromopyridine, demonstrates interesting electrochemical properties. Its palladium(II) dichloride complex and the study of electronic communication between ferrocenyl centers are significant for electrochemical research and material science applications (Wright et al., 2012).

Liquid Crystal and Ionic Liquid-Phase Properties

Studies on fluorous pyridines derived from 3,5-dibromo-2-hydrazinylpyridine highlight their properties in solid state, liquid crystal, and ionic liquid phases. This research is crucial for the development of new materials with specific phase behavior and application in liquid crystal technology (Rocaboy et al., 2002).

Mechanism of Action

While the exact mechanism of action for 3,5-Dibromo-2-hydrazinylpyridine is not specified, it’s worth noting that hydrazonyl compounds are described with a wide range of pharmacological activities, including recognized activities in the antimycobacterial field .

Safety and Hazards

The safety information for 3,5-Dibromo-2-hydrazinylpyridine indicates that it should be stored in a dark place, in an inert atmosphere, and in a freezer under -20C . The compound has a GHS07 pictogram, with a signal word of "Warning" .

properties

IUPAC Name

(3,5-dibromopyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLGJYTUIRNJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-hydrazinylpyridine

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